molecular formula C21H36NO+ B1221198 Tridihexethyl CAS No. 60-49-1

Tridihexethyl

Cat. No.: B1221198
CAS No.: 60-49-1
M. Wt: 318.5 g/mol
InChI Key: NPRHVSBSZMAEIN-UHFFFAOYSA-N
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Description

Tridihexethyl, commonly used as its chloride salt, this compound chloride, is a synthetic anticholinergic, antimuscarinic, and antispasmodic drug. It has been utilized in the treatment of acquired nystagmus and peptic ulcer disease . The compound is known for its ability to suppress spasms and reduce gastric acid secretion .

Chemical Reactions Analysis

Tridihexethyl undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tridihexethyl has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound in studying anticholinergic agents.

    Biology: Investigated for its effects on muscarinic acetylcholine receptors.

    Medicine: Employed in the treatment of peptic ulcer disease and acquired nystagmus.

    Industry: Utilized in the production of antispasmodic drugs

Mechanism of Action

Tridihexethyl exerts its effects by binding to muscarinic acetylcholine receptors. It blocks all three types of muscarinic receptors, including M-1 receptors in the central nervous system and ganglia, M-2 receptors in the heart, and M-3 receptors at the parasympathetic neuroeffector junction system. This inhibition reduces the secretion of gastric acids in the stomach and suppresses spasms .

Comparison with Similar Compounds

Tridihexethyl is compared with other anticholinergic and antimuscarinic compounds such as:

    Trihexyphenidyl: Used in the treatment of Parkinson’s disease.

    Atropine: Employed as a pre-anesthetic to reduce salivation.

    Scopolamine: Used to prevent motion sickness.

This compound is unique in its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract .

Properties

IUPAC Name

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36NO/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRHVSBSZMAEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-99-5 (iodide), 4310-35-4 (chloride)
Record name Tridihexethyl
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0048553
Record name Tridihexethyl
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Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tridihexethyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

1.68e-05 g/L
Record name Tridihexethyl
Source DrugBank
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Record name Tridihexethyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tridihexethyl binds the muscarinic acetylcholine receptor. It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system. The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Tridihexethyl inhibits vagally mediated reflexes by antagonizing the action of acetylcholine. This in turn reduces the secretion of gastric acids in the stomach.
Record name Tridihexethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00505
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CAS No.

60-49-1
Record name Tridihexethyl
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URL https://commonchemistry.cas.org/detail?cas_rn=60-49-1
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Record name Tridihexethyl
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridihexethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00505
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tridihexethyl
Source EPA DSSTox
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Record name TRIDIHEXETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE50A367X
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Record name Tridihexethyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181.5 °C
Record name Tridihexethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00505
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tridihexethyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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